SGC-iMLLT
Description
SGC-iMLLT is the first small-molecule chemical probe designed to selectively inhibit the YEATS domains (YDs) of MLLT1 (ENL/YEATS1) and MLLT3 (AF9/YEATS3), two epigenetic readers implicated in acute myeloid leukemia (AML) and other cancers . It binds with high affinity to MLLT1 (Kd = 129 nM) and MLLT3 (Kd = 77 nM) by mimicking the interactions of acylated lysine residues (e.g., acetyl-K and crotonyl-K) on histone tails . Its benzimidazole-amide scaffold engages in π-π-π stacking and hydrogen-bonding interactions within the YEATS domain binding channel, displacing natural substrates and disrupting chromatin recruitment of oncogenic transcriptional complexes (e.g., DOT1L, SEC) .
Cellular studies confirm submicromolar target engagement via NanoBRET, FRAP, and CETSA assays, validating its utility in probing MLLT1/3-dependent biology .
Properties
Molecular Formula |
C22H24N6O |
|---|---|
Molecular Weight |
388.48 |
IUPAC Name |
(S)-1-Methyl-N-(2-((2-methylpyrrolidin-1-yl)methyl)-1H-benzo[d]imidazol-5-yl)-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C22H24N6O/c1-14-4-3-9-28(14)13-21-25-18-7-6-17(11-19(18)26-21)24-22(29)15-5-8-20-16(10-15)12-23-27(20)2/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,24,29)(H,25,26)/t14-/m0/s1 |
InChI Key |
QGNDVASWIHEXCL-AWEZNQCLSA-N |
SMILES |
O=C(C1=CC2=C(N(C)N=C2)C=C1)NC3=CC=C4NC(CN5[C@@H](C)CCC5)=NC4=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SGC-iMLLT; SGC iMLLT; SGCiMLLT |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Compounds Targeting MLLT1/3 YEATS Domains
Structural and Functional Insights
Scaffold Diversity :
- This compound’s benzimidazole-amide core serves as a template for most subsequent YD inhibitors, which retain its central amide and π-stacking heterocycle . In contrast, sCGT990 employs a distinct chemotype, underscoring the versatility of YD-targeted drug design .
- PROTACs (e.g., Compound 1) conjugate this compound to cereblon-binding ligands (e.g., thalidomide), enabling ENL degradation with enhanced selectivity over parent inhibitors .
Selectivity Profiles :
- This compound and NVS-MLLT-1 inhibit both MLLT1 and MLLT3, complicating mechanistic studies of individual YDs. PROTAC-1 resolves this by degrading ENL (MLLT1) without affecting AF9 (MLLT3) .
- SR-0813, a pyrrolopyridine-modified this compound derivative, improves pharmacokinetics and demonstrates in vivo efficacy, highlighting the importance of scaffold optimization .
- PROTACs address this by degrading ENL entirely, achieving anti-leukemic effects (EC₅₀ = 320–570 nM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
